(3-Bromo-2,5-dimethylphenyl)boronic acid
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Overview
Description
(3-Bromo-2,5-dimethylphenyl)boronic acid is a chemical compound with the linear formula C8H10BBrO2 . It has a molecular weight of 228.88 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of boronic acids, including this compound, is relatively simple and well-known . One common method involves the use of a palladium-catalyzed Suzuki coupling reaction . This reaction is widely applied in the formation of carbon-carbon bonds .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BBrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,11-12H,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D model of its molecular structure.Chemical Reactions Analysis
Boronic acids, including this compound, are often used as reagents in various chemical reactions . For example, they are used in Suzuki–Miyaura cross-coupling reactions, which are widely applied in the formation of carbon-carbon bonds .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 228.88 and a linear formula of C8H10BBrO2 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Overview of Boronic Acid Drugs
Research into boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, highlights their increasing incorporation into drug discovery endeavors due to several desirable properties. These properties potentially enhance the potency of drugs or improve their pharmacokinetics profile. The FDA and Health Canada have approved five boronic acid drugs, with three approvals in the past four years, and several others are in clinical trials. The appeal of boronic acids in medicinal chemistry stems from their potential benefits in future drug discovery projects (Plescia & Moitessier, 2020).
Boron in Desalination and Water Treatment
The role of boronic acids extends to seawater desalination applications, where boron removal is critical. Boronic acids are instrumental in addressing the challenge of boron in drinking water, highlighting the utility of boron-based materials beyond medicinal applications. This underscores the versatility of boronic acids in both environmental and health-related fields (Tu, Nghiem, & Chivas, 2010).
Boronic Acids in Organic Light-Emitting Diodes (OLEDs)
Boronic acids are also explored for applications in organic optoelectronics, including OLEDs. The incorporation of boronic acids into the structural design of organic semiconductors for OLED devices showcases the potential of boronic acids in advancing technology and materials science, further demonstrating their wide-ranging applicability beyond the pharmaceutical domain (Squeo & Pasini, 2020).
Antifungal Applications
Boronic acids exhibit significant bioactivity, notably as antifungals. The exploration of the mechanism of action of potent boron-containing antifungals, such as tavaborole, provides insights into the bioactive potential of boronic acids in combating fungal infections, showcasing their critical role in developing new antimicrobial agents (Arvanitis, Rook, & Macreadie, 2020).
Boron-Containing Compounds in Fungal Kingdom
Further research into the effects of boron-containing compounds (BCCs) across the fungal kingdom suggests a broad spectrum of applications. Novel synthetic BCCs show promise as effective antifungal agents, indicating a growing interest in utilizing boron's unique properties for environmental and biomedical applications, including food security and infection control (Estevez-Fregoso et al., 2021).
Mechanism of Action
Target of Action
The primary target of (3-Bromo-2,5-dimethylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, making this compound a valuable reagent in these processes .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the SM cross-coupling reaction conditions are exceptionally mild and functional group tolerant . Furthermore, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .
Safety and Hazards
Future Directions
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development involving boronic acids, including (3-Bromo-2,5-dimethylphenyl)boronic acid, in medicinal chemistry .
Properties
IUPAC Name |
(3-bromo-2,5-dimethylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO2/c1-5-3-7(9(11)12)6(2)8(10)4-5/h3-4,11-12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNNEMQNWANJJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1C)Br)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659380 |
Source
|
Record name | (3-Bromo-2,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259318-83-6 |
Source
|
Record name | (3-Bromo-2,5-dimethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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